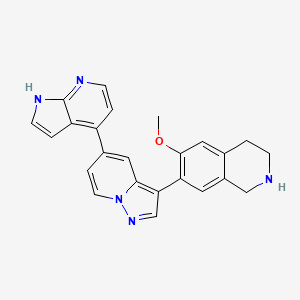
PKCiota-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PKCiota-IN-2 is a potent inhibitor of protein kinase C iota (PKC-ι), with an IC50 value of 2.8 nM. It also inhibits protein kinase C alpha (PKC-α) and protein kinase C epsilon (PKC-ε) with IC50 values of 71 nM and 350 nM, respectively . This compound has shown significant potential in scientific research, particularly in the fields of cancer biology and therapeutic development.
Méthodes De Préparation
The synthesis of PKCiota-IN-2 involves a series of chemical reactions. The detailed synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the compound can be synthesized through fragment-based drug discovery methods, which involve the identification of small chemical fragments that bind to the target protein and their subsequent optimization into a potent inhibitor . Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
PKCiota-IN-2 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity and stability.
Substitution: This reaction involves the replacement of one functional group with another, which can be used to modify the compound’s properties.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired modifications. For example, oxidation might involve reagents like hydrogen peroxide or potassium permanganate, while reduction could use reagents like sodium borohydride.
Major Products: The major products formed from these reactions would depend on the specific modifications made to the compound.
Applications De Recherche Scientifique
PKCiota-IN-2 has a wide range of scientific research applications:
Mécanisme D'action
PKCiota-IN-2 exerts its effects by inhibiting the activity of PKC-ι. This inhibition disrupts the PKC-ι signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival . The compound binds to the active site of PKC-ι, preventing its activation and subsequent downstream signaling. This leads to reduced cell proliferation and increased cell death in cancer cells .
Comparaison Avec Des Composés Similaires
PKCiota-IN-2 is unique in its high potency and selectivity for PKC-ι. Similar compounds include:
PKCiota-IN-1: Another inhibitor of PKC-ι, but with lower potency compared to this compound.
ICA-1: A PKC-ι inhibitor that has shown efficacy in combination with other therapeutic agents.
Aurothioglucose and Aurothiomalate: Gold compounds that inhibit the PB1-PB1 domain interaction between PKC-ι and its adaptor molecule Par6.
This compound stands out due to its higher potency and broader inhibitory profile, making it a valuable tool in scientific research and therapeutic development.
Propriétés
Formule moléculaire |
C24H21N5O |
|---|---|
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
6-methoxy-7-[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrazolo[1,5-a]pyridin-3-yl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C24H21N5O/c1-30-23-12-15-2-6-25-13-17(15)10-20(23)21-14-28-29-9-5-16(11-22(21)29)18-3-7-26-24-19(18)4-8-27-24/h3-5,7-12,14,25H,2,6,13H2,1H3,(H,26,27) |
Clé InChI |
PHOVPHVCAJYUNY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CNCCC2=C1)C3=C4C=C(C=CN4N=C3)C5=C6C=CNC6=NC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


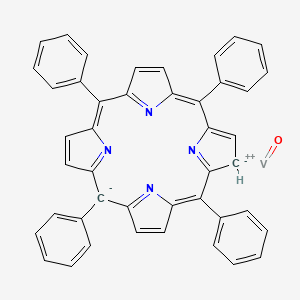


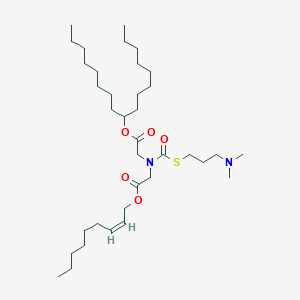


![[(3aR,4R,6E,9R,10Z,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B11928675.png)
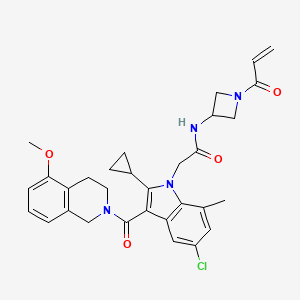
![4,4',4''-(1H-Benzo[d]imidazole-2,4,7-triyl)tribenzaldehyde](/img/structure/B11928690.png)
![4-[(3aR)-6-chloro-8-fluoro-10-oxo-2-prop-2-enoyl-1,3,3a,4-tetrahydroimidazo[5,1-c][1,4]benzoxazepin-7-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile](/img/structure/B11928694.png)
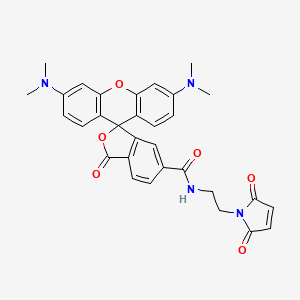
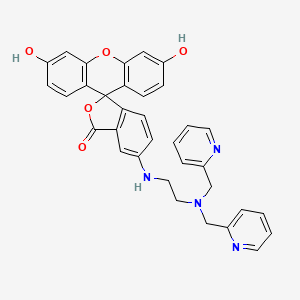
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)(prop-2-yn-1-yl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928717.png)

